molecular formula C16H15N3OS B2912151 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034485-63-5

2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2912151
CAS RN: 2034485-63-5
M. Wt: 297.38
InChI Key: PGSQQFDEUXXEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment.

Mechanism of Action

2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, a protein that is involved in the regulation of gene expression. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding pocket of CDK9, preventing its activity and leading to the inhibition of RNA polymerase II-mediated transcription.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have potent anti-tumor activity in various cancer cell lines. In addition to its anti-tumor activity, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have anti-inflammatory and anti-angiogenic effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its specificity for CDK9, which reduces the risk of off-target effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its toxicity at higher doses, which may limit its clinical application.

Future Directions

There are several future directions for the study of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. One potential direction is the development of combination therapies that include 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide and other anti-cancer agents. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. Finally, the development of more potent and selective CDK9 inhibitors may lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, leading to the inhibition of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity, as well as anti-inflammatory and anti-angiogenic effects. While there are limitations to the clinical application of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, there are several future directions for its study that may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-N-(5-(thiophen-2-yl)pyridin-3-yl)methanesulfonamide with sodium pyrrolidin-1-ylacetate to form the intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by targeting the CDK9 protein, which is involved in the regulation of gene expression.

properties

IUPAC Name

2-pyrrol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-19-5-1-2-6-19)18-10-13-8-14(11-17-9-13)15-4-3-7-21-15/h1-9,11H,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQQFDEUXXEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

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